molecular formula C12H16ClNO2 B1451927 2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid CAS No. 1157324-31-6

2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid

Cat. No. B1451927
CAS RN: 1157324-31-6
M. Wt: 241.71 g/mol
InChI Key: AKMSHFJDCRLMAZ-UHFFFAOYSA-N
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Description

“2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid” is a chemical compound with the molecular formula C12H16ClNO2 . It has a molecular weight of 241.72 .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid” consists of a benzoic acid core, which is a benzene ring attached to a carboxylic acid group. This core is substituted at the 2nd position by a chlorine atom and at the 5th position by an amino group that is further substituted by a 3-methylbutan-2-yl group .

Scientific Research Applications

Pharmacology

2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid: is utilized in pharmacological research as a high-quality reference standard. Its role is pivotal in the development and testing of pharmaceutical compounds, where it serves as a benchmark to ensure the identity, purity, and potency of pharmaceutical products .

Material Science

In material science, this compound is explored for its potential use in the synthesis of new materials. Its unique chemical structure could contribute to the development of novel polymers or coatings with specific properties, such as enhanced durability or chemical resistance .

Chemical Synthesis

This chemical serves as a building block in synthetic chemistry. It’s used to synthesize a variety of complex molecules, which can have applications ranging from medicinal chemistry to the development of new catalysts or reagents .

Biochemistry

In biochemistry, 2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid may be used as a precursor or an intermediate in the synthesis of biomolecules. It could be instrumental in studying enzyme-substrate interactions or in the modification of proteins and peptides .

Analytical Chemistry

Analytical chemists may employ this compound as a standard in chromatography and mass spectrometry. It helps in calibrating instruments and validating methods, ensuring accurate measurement of chemical substances in various samples .

Environmental Research

Environmental scientists might investigate the compound’s behavior in ecosystems. Its degradation products, interaction with pollutants, and potential as a tracer for environmental processes are areas of interest. This research can inform pollution control and environmental remediation efforts .

properties

IUPAC Name

2-chloro-5-(3-methylbutan-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-7(2)8(3)14-9-4-5-11(13)10(6-9)12(15)16/h4-8,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMSHFJDCRLMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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